molecular formula C27H27NO7S B12467568 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate

Cat. No.: B12467568
M. Wt: 509.6 g/mol
InChI Key: OVJRKIIOMNQLDA-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-ETHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-ETHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the sulfonyl ester: This step involves the reaction of 4-methylbenzenesulfonyl chloride with a phenolic compound under basic conditions to form the sulfonyl ester.

    Coupling reaction: The sulfonyl ester is then coupled with an appropriate oxoethyl compound using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the intermediate.

    Carbamoylation: The final step involves the reaction of the intermediate with 2-ethylphenyl isocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-ETHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonyl ester group can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-ETHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-ETHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds share the sulfonyl ester group and have similar reactivity.

    Carbamates: Structurally similar due to the carbamoyl group.

    Phenyl esters: Share the phenyl ester linkage and exhibit similar chemical behavior.

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-ETHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C27H27NO7S

Molecular Weight

509.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(2-ethylanilino)-4-oxobutanoate

InChI

InChI=1S/C27H27NO7S/c1-3-20-6-4-5-7-24(20)28-26(30)16-17-27(31)34-18-25(29)21-10-12-22(13-11-21)35-36(32,33)23-14-8-19(2)9-15-23/h4-15H,3,16-18H2,1-2H3,(H,28,30)

InChI Key

OVJRKIIOMNQLDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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